molecular formula C7H8ClN3O4 B2667133 Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2279124-35-3

Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2667133
CAS No.: 2279124-35-3
M. Wt: 233.61
InChI Key: OMDNALXWDKAJTI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a carboxylate ester group

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-1,2,4-triazole-5-carboxylate: Lacks the chloro and methoxy groups, making it less reactive in certain chemical reactions.

    3-Chloro-1H-1,2,4-triazole-5-carboxylate: Lacks the methoxy group, which affects its solubility and reactivity.

    1-(2-Methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate: Lacks the chloro group, impacting its potential for substitution reactions.

Uniqueness

Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O4/c1-14-4(12)3-11-5(6(13)15-2)9-7(8)10-11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDNALXWDKAJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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